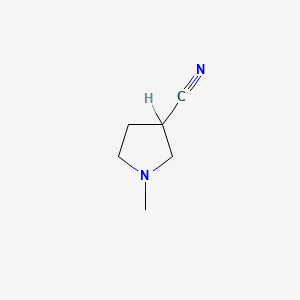

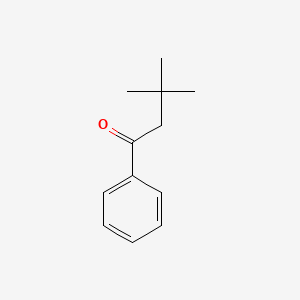

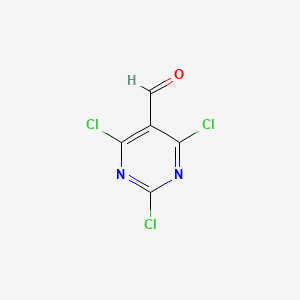

![molecular formula C7H4Cl2N2S B1310623 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine CAS No. 76872-23-6](/img/structure/B1310623.png)

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit interesting chemical and physical properties, and some derivatives have been explored for their fluorescent characteristics and as intermediates in the synthesis of small molecule drugs .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives can involve multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of related compounds has been achieved through methods such as the condensation of precursor molecules followed by reactions with secondary amines , or by starting with different starting materials like methyl 3-aminothiophene-2-carboxylate and urea, followed by a series of reactions including cyclization and substitution to obtain the desired product . These methods often require optimization to improve yields and may involve the use of microwave-assisted protocols or other modern synthetic techniques .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a planar six-membered ring system, which can exhibit significant double-bond character within the ring. The substituents on the ring can vary, leading to different physical and chemical properties. X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as bond lengths, angles, and the spatial arrangement of different groups attached to the core structure .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitutions and interactions with nucleophiles like amines. These reactions can lead to highly functionalized pyrimidines with diverse substituents, which can significantly alter the compound's reactivity and potential applications . Additionally, some derivatives have been shown to interact with biological molecules like DNA, suggesting possible biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, some derivatives display intense fluorescence, which can be tuned by changing the substituents on the core structure . The solvent polarity can also affect the absorption spectra and fluorescence characteristics of these compounds. Furthermore, the presence of functional groups like chloro or methylthio can impact the compound's reactivity and interactions with other molecules . The antimicrobial activity of certain derivatives has been studied, showing that they can be more active than reference drugs against specific strains of bacteria and fungi .

Scientific Research Applications

Synthesis and Antitumor Activity

- 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine derivatives have been studied for their potential in antitumor applications. One study describes the synthesis of a compound, BW301U, which shows potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Inhibitors of Dihydrofolate Reductase

- This compound and its derivatives have been synthesized as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase, showing their relevance in the study of infectious diseases (Rosowsky et al., 1997).

Antiviral Activity

- Some derivatives of 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although their effectiveness was limited (Saxena et al., 1988).

Biological Activity of Nucleosides

- Research into the glycosylation of these compounds has led to the synthesis of various nucleosides with potential biological activity, suggesting applications in the treatment of viral infections and certain leukemias (Cottam et al., 1985).

Potential in Antimicrobial Applications

- Newer derivatives of this compound have been synthesized for their potential antimicrobial activities, showing effectiveness against bacterial strains like S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022).

Optical and Spectroscopic Studies

- The compound's potential as a nonlinear optical material has been investigated through detailed spectroscopic studies, indicating its applicability in optical devices like optical limiting and switching (Murthy et al., 2019).

Antifungal Activities

- Some derivatives have shown notable antifungal activities, indicating potential use in agricultural applications and the treatment of fungal infections (Konno et al., 1989).

Safety And Hazards

properties

IUPAC Name |

2,4-dichloro-6-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGNDWIMNVJZJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=C(N=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine | |

CAS RN |

76872-23-6 |

Source

|

| Record name | 76872-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

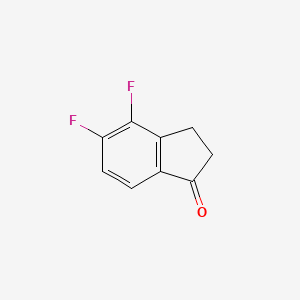

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)